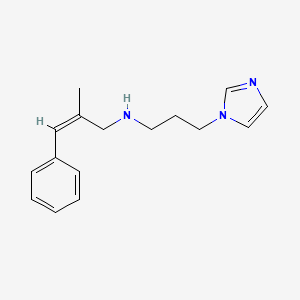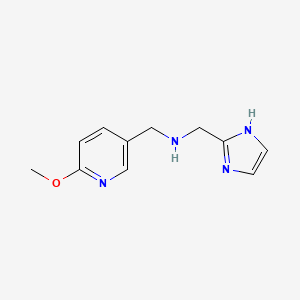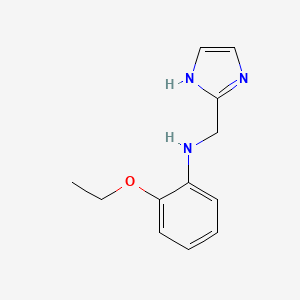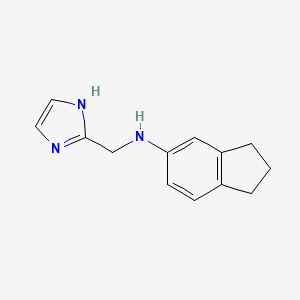![molecular formula C11H13N3O B7588372 [3-(1H-imidazol-2-ylmethylamino)phenyl]methanol](/img/structure/B7588372.png)
[3-(1H-imidazol-2-ylmethylamino)phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(1H-imidazol-2-ylmethylamino)phenyl]methanol, also known as IM-COH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
[3-(1H-imidazol-2-ylmethylamino)phenyl]methanol has been extensively studied for its potential applications in cancer therapy. It has been shown to enhance the efficacy of chemotherapy drugs by inhibiting the activity of P-glycoprotein, a protein that pumps drugs out of cancer cells, thereby reducing drug resistance. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for targeted cancer therapy.
Wirkmechanismus
[3-(1H-imidazol-2-ylmethylamino)phenyl]methanol exerts its effects through the inhibition of P-glycoprotein and the activation of the caspase pathway, which leads to apoptosis in cancer cells. It also modulates the expression of various genes involved in cancer progression and metastasis, leading to a reduction in tumor growth and invasion.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and side effects in preclinical studies. It has been found to be well-tolerated in animal models and has not shown any significant adverse effects on normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [3-(1H-imidazol-2-ylmethylamino)phenyl]methanol is its ability to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy. However, its precise mechanism of action is not fully understood, and further research is needed to elucidate its effects on different cancer types and cell lines.
Zukünftige Richtungen
There are several future directions for research on [3-(1H-imidazol-2-ylmethylamino)phenyl]methanol. One area of focus is the development of new formulations and delivery methods to improve its bioavailability and efficacy. Another direction is to investigate its effects on different cancer types and to identify biomarkers that can predict its response. Additionally, the potential use of this compound in combination with other targeted therapies is an area of interest for future research.
In conclusion, this compound is a promising compound with potential applications in cancer therapy. Its ability to enhance the efficacy of chemotherapy drugs and induce apoptosis in cancer cells makes it a promising candidate for targeted therapy. Further research is needed to fully understand its mechanism of action and to explore its potential in combination therapy and other areas of research.
Synthesemethoden
[3-(1H-imidazol-2-ylmethylamino)phenyl]methanol can be synthesized through a multi-step process involving the reaction of 2-(bromomethyl)imidazole with 3-aminophenylmethanol followed by reduction with sodium borohydride. This method has been optimized to achieve high yields and purity of the final product.
Eigenschaften
IUPAC Name |
[3-(1H-imidazol-2-ylmethylamino)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c15-8-9-2-1-3-10(6-9)14-7-11-12-4-5-13-11/h1-6,14-15H,7-8H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSAYZMLLQOOPBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NCC2=NC=CN2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-Bromothiophen-3-yl)methyl-(2-methoxyethyl)amino]acetic acid](/img/structure/B7588291.png)
![1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7588297.png)

![4-Chloro-3-[(2,5-dimethylphenyl)methylamino]benzamide](/img/structure/B7588305.png)
![3-[(4-Chloro-3-fluorophenyl)carbamoylamino]benzoic acid](/img/structure/B7588309.png)

![N-[(1-ethylpiperidin-4-yl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7588324.png)

![1-[2-[(5-Bromothiophen-3-yl)methyl-methylamino]-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B7588330.png)



![(3-Chloro-4-hydroxyphenyl)-[4-[(dimethylamino)methyl]piperidin-1-yl]methanone](/img/structure/B7588361.png)
![N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B7588369.png)